molecular formula C8H12N2O4 B196032 L-Pyroglutamyl-L-alanine CAS No. 21282-08-6

L-Pyroglutamyl-L-alanine

Cat. No. B196032
CAS RN: 21282-08-6
M. Wt: 200.19 g/mol
InChI Key: YIJVJUARZXCJJP-WHFBIAKZSA-N
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Description

L-Pyroglutamyl-L-alanine is a biochemical compound with the molecular weight of 200.19 . It is a substrate for Pyroglutamyl Peptidase . The IUPAC name for this compound is (2S)-2-({[(2S)-5-oxo-2-pyrrolidinyl]carbonyl}amino)propanoic acid .


Molecular Structure Analysis

The molecular formula of L-Pyroglutamyl-L-alanine is C8H12N2O4 . The InChI code is 1S/C8H12N2O4/c1-4(8(13)14)9-7(12)5-2-3-6(11)10-5/h4-5H,2-3H2,1H3,(H,9,12)(H,10,11)(H,13,14)/t4-,5-/m0/s1 . The compound appears as a white powder .


Physical And Chemical Properties Analysis

L-Pyroglutamyl-L-alanine is a white powder . The compound should be stored at temperatures between 0-8°C .

Safety and Hazards

L-Pyroglutamyl-L-alanine should be handled with care to avoid inhalation and contact with eyes, skin, and clothing . In case of inhalation, the person should be moved to fresh air and kept comfortable for breathing .

Mechanism of Action

Target of Action

PYR-ALA-OH, also known as L-Pyroglutamyl-L-alanine, is a dipeptide that has been found to be a substrate for the enzyme pyroglutamyl peptidase I . This enzyme is involved in the hydrolysis of pyroglutamyl peptides and proteins, which play crucial roles in various biological processes .

Mode of Action

The enzyme L-pyrrolidonyl arylamidase hydrolyzes the L-pyrrolidonyl-β-naphthylamide substrate to produce a β-naphthylamine This reaction is crucial in the metabolism of certain proteins and peptides

Biochemical Pathways

PYR-ALA-OH is involved in the pyruvate metabolic pathway . Pyruvate, a key intermediate in several metabolic pathways, is a product of glycolysis and can be converted to carbohydrates via gluconeogenesis, to fatty acids or energy through acetyl-CoA, to the amino acid alanine and to ethanol . The ratio of Pyr/Ala has been taken as an indicator of metabolic flux of Pyr to Ala synthesis or to Krebs cycle .

Pharmacokinetics

It’s known that peptides like pyr-ala-oh can be absorbed in the digestive tract, distributed throughout the body, metabolized by various enzymes, and excreted via the kidneys .

Result of Action

The action of PYR-ALA-OH, through its interaction with pyroglutamyl peptidase I, could potentially influence various biological processes. For instance, it’s known that the hormone thymulin, which has a peptide sequence that includes Pyr-Ala, is involved in T-cell differentiation and enhancement of T and NK cell actions .

Action Environment

The action of PYR-ALA-OH can be influenced by various environmental factors. For example, the pH and temperature can affect enzyme activity and stability, potentially influencing the compound’s action, efficacy, and stability . Furthermore, the presence of other molecules can also impact the compound’s action. For instance, thymulin, which contains a Pyr-Ala sequence, requires zinc for biological activity .

properties

IUPAC Name

(2S)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O4/c1-4(8(13)14)9-7(12)5-2-3-6(11)10-5/h4-5H,2-3H2,1H3,(H,9,12)(H,10,11)(H,13,14)/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJVJUARZXCJJP-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1CCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@@H]1CCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80175548
Record name L-Pyroglutamyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80175548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoic acid

CAS RN

21282-08-6
Record name L-Pyroglutamyl-L-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021282086
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Pyroglutamyl-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80175548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the potential cognitive benefits of L-Pyroglutamyl-L-alanine, and how does its structure relate to these effects?

A1: L-Pyroglutamyl-L-alanine, a structural analog of the nootropic drug piracetam, has demonstrated potential in improving cognitive function. [] Research suggests it may enhance memory formation, specifically in tasks like passive avoidance tests in rats. [] This effect is thought to be independent of psychomotor stimulation, indicating a specific cognitive action. [] While the exact mechanism is unclear, studies show L-Pyroglutamyl-L-alanine increases the amplitude of transcallosal responses in brain regions associated with learning and memory, suggesting a potential mechanism for its observed effects. []

Q2: How stable is L-Pyroglutamyl-L-alanine in biological environments?

A2: L-Pyroglutamyl-L-alanine exhibits promising stability in the presence of enzymes found in serum and enterocytes, as revealed by MR-spectrometry analysis. [] This suggests the dipeptide might resist rapid degradation in the body, potentially contributing to its bioavailability and duration of action.

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